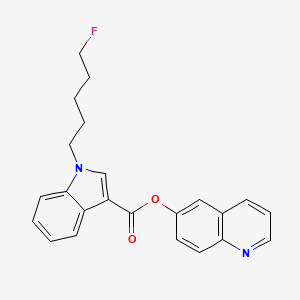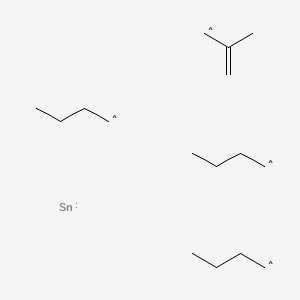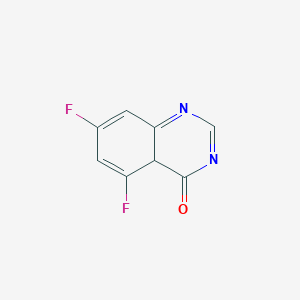![molecular formula C20H31N5O3 B12353984 6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione](/img/structure/B12353984.png)
6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It can cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity . This unique mechanism makes urapidil effective in preventing reflex tachycardia in patients, and it is primarily used in the treatment of hypertensive crises and perioperative hypertension .
准备方法
The synthesis of urapidil involves several steps. One of the improved synthetic routes starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate is then purified by recrystallization from optimized solvents, which is beneficial for large-scale production . The intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl-4-methylbenzenesulfonate is cast directly for the subsequent reaction without further purification . The overall yield of this route is about 45% .
化学反应分析
Urapidil undergoes various chemical reactions, including:
Oxidation: Urapidil can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify the functional groups present in urapidil.
Substitution: Urapidil can undergo substitution reactions, particularly involving the piperazine ring and the methoxyphenyl group.
Common reagents and conditions used in these reactions include triethylamine, hydrochloric acid, and ammonium solution . Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Urapidil has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various derivatives and analogs for studying structure-activity relationships.
Medicine: Urapidil is primarily used as an antihypertensive agent in clinical settings.
Industry: Urapidil is used in the industrial production of antihypertensive medications.
作用机制
Urapidil exerts its effects by acting as an α-blocker, which lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity . This mechanism prevents reflex tachycardia in patients, making it effective in treating hypertensive crises and perioperative hypertension .
相似化合物的比较
Urapidil is unique due to its dual mechanism of action as an α-blocker and 5HT-1A receptor activator . Similar compounds include:
Prazosin: Another α-blocker used to treat hypertension, but it does not have the 5HT-1A receptor activation property.
Doxazosin: Similar to prazosin, it is used for hypertension but lacks the central antihypertensive activity of urapidil.
Terazosin: Another α-blocker with similar uses but without the ability to cross the blood-brain barrier and activate the 5HT-1A receptor.
Urapidil’s ability to prevent reflex tachycardia and its central antihypertensive activity make it a unique and valuable compound in the treatment of hypertension .
属性
分子式 |
C20H31N5O3 |
|---|---|
分子量 |
389.5 g/mol |
IUPAC 名称 |
6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C20H31N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,18,21H,6,9-15H2,1-3H3 |
InChI 键 |
JADHGQADRLAYCX-UHFFFAOYSA-N |
规范 SMILES |
CN1C(CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Phosphonium,[10-(3,6-dihydroxy-4,5-dimethoxy-2-methylphenyl)decyl]triphenyl-,methanesulfonate](/img/structure/B12353919.png)



![(2E)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B12353943.png)





![1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine](/img/structure/B12353981.png)
